Rosafluine

Vue d'ensemble

Description

This would typically include the compound’s chemical formula, its molecular weight, and its IUPAC name .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It would be important to look at the starting materials, the conditions under which the reaction occurs, and the yield of the final product .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other chemicals. This can help in understanding its reactivity and stability .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and spectral data .Applications De Recherche Scientifique

1. Therapeutic Applications in Various Diseases

Rosa species, including rose hips, have shown potential therapeutic applications for various diseases. Their medicinal interest has grown due to recent research exploring their role in treating skin disorders, hepatotoxicity, renal disturbances, diarrhea, inflammatory disorders, arthritis, diabetes, hyperlipidemia, obesity, and cancer. This increased interest is attributed to their antioxidant effects, largely due to their phytochemical composition which includes ascorbic acid, phenolic compounds, and healthy fatty acids (Mármol et al., 2017).

2. Ethnobotanical Uses and Potential for Commercial Exploitation

Ethnobotanical studies have documented the use of wild growing medicinal plants, including Rosaceae species, for treating various human ailments. The study highlights the potential for commercial exploitation of these species for local economic development. Rosaceae species have been traditionally used for gastrointestinal and respiratory diseases (Menković et al., 2011).

3. Impact on Sperm Parameters and Testicular Architecture

Crataegus aronia, a member of the Rosaceae family, has been used in traditional medicine due to its hypolipidemic and antioxidant properties. A study investigating its effect on sperm parameters and testicular structure in rats has shown promising results, suggesting its potential for clinical studies (Dallak, 2018).

4. Anti-Inflammatory Properties

Various Rosaceae species, such as Rosae Multiflorae Fructus, have demonstrated significant anti-inflammatory properties. These findings support the traditional use of these plants in treating inflammatory disorders and provide a pharmacological basis for their clinical application (Cheng et al., 2015).

5. Anti-Histone Acetyltransferase Activity

Rosa rugosa, another Rosaceae member, has been traditionally used for various treatments including cancer. A study investigating its methanol extract revealed significant inhibitory effects on histone acetyltransferase activity, suggesting its potential in cancer therapy (Lee et al., 2008).

6. Establishment of Multiple Embryonic Stem Cell Lines

The development of the ROSA-TET system for the establishment of multiple embryonic stem cell lines demonstrates the versatile scientific applications of Rosa species in molecular biology research (Masui et al., 2005).

7. Anti-Inflammatory Effects on Inflammatory Diseases

Rosmarinic Acid (RosA), found in Rosaceae plants, has been extensively studied for its anti-inflammatory effects on various inflammatory diseases. This includes arthritis, colitis, and atopic dermatitis, highlighting its potential in treating these conditions (Luo et al., 2020).

8. Anti-Allergic Effects

Rosae multiflorae fructus has shown significant anti-allergic effects, suggesting its potential in the prevention and treatment of food allergies and elucidating the immunoregulatory mechanisms underlying its anti-allergic effect (Nguyen et al., 2017).

9. Anti-Osteoarthritic Effects

Rosmarinic acid (RosA) has demonstrated anti-osteoarthritic effects in rat chondrocytes. This study suggests RosA as a potential agent in osteoarthritis treatment (Chen et al., 2017).

10. Anti-Inflammatory Activity in Macrophages

Rosa rugosa flower extract exhibited significant anti-inflammatory activity in lipopolysaccharide-stimulated macrophages, proposing its therapeutic potential in inflammatory disorders (Tursun et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

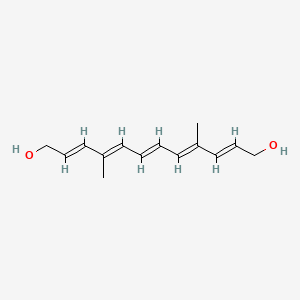

IUPAC Name |

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaene-1,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-10,15-16H,11-12H2,1-2H3/b4-3+,9-5+,10-6+,13-7+,14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPMPASLASNGIB-PSAUJTBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CCO)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\CO)/C)/C=C/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601185019 | |

| Record name | 2,4,6,8,10-Dodecapentaene-1,12-diol, 4,9-dimethyl-, (all-E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53163-56-7 | |

| Record name | 2,4,6,8,10-Dodecapentaene-1,12-diol, 4,9-dimethyl-, (all-E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53163-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6,8,10-Dodecapentaene-1,12-diol, 4,9-dimethyl-, (all-E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601185019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

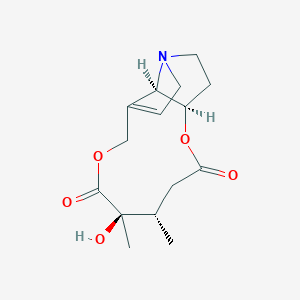

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

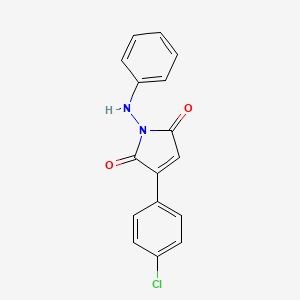

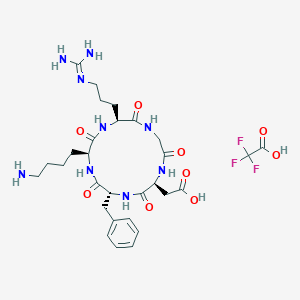

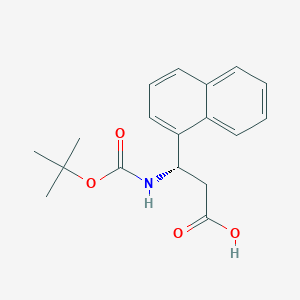

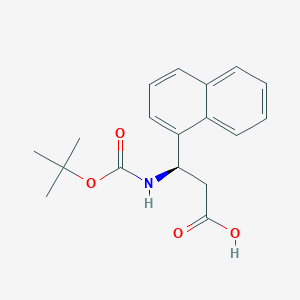

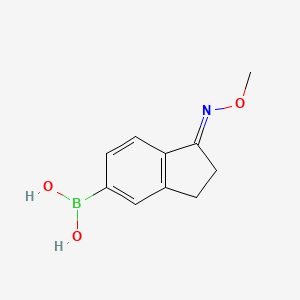

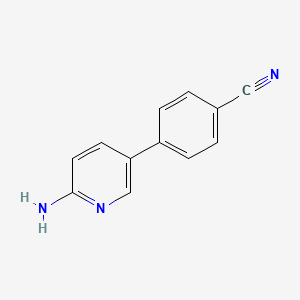

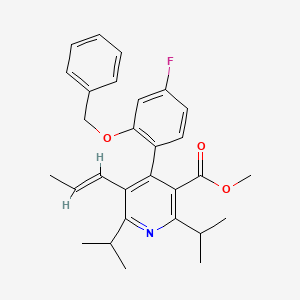

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(3,4-dimethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037591.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3037594.png)

![2-[2-(2,5-Dimethoxyanilino)-2-oxoethyl]benzenecarboxylic acid](/img/structure/B3037596.png)

![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)